molecular formula C22H24N4O4 B2650847 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 846030-07-7

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2650847
CAS No.: 846030-07-7
M. Wt: 408.458
InChI Key: WIRLLCXLCYGXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by the presence of multiple methoxy groups and a fused heterocyclic structure, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoquinoxaline core: This can be achieved by the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the methoxypropyl group: This step involves the alkylation of the imidazoquinoxaline core with 3-methoxypropyl halide in the presence of a base such as potassium carbonate.

    Addition of the trimethoxyphenyl group: The final step involves the coupling of the intermediate with 3,4,5-trimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinoxaline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various oxidation states.

    Reduction: Reduced imidazoquinoxaline derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds, such as:

    1-(3-methoxypropyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    1-(3-methoxypropyl)-2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline: Contains fewer methoxy groups, which may affect its reactivity and biological activity.

    1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]quinoxaline: Different position of the imidazoquinoxaline core, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-27-11-7-10-26-21(14-12-17(28-2)19(30-4)18(13-14)29-3)25-20-22(26)24-16-9-6-5-8-15(16)23-20/h5-6,8-9,12-13H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRLLCXLCYGXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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